1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride
Description
1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride is a heterocyclic organic compound featuring a fused imidazo[4,5-b]pyridine core. This molecule is characterized by a methyl group at the 1-position and a carboxaldehyde substituent at the 2-position, with the hydrochloride salt enhancing its stability and solubility.
Properties
IUPAC Name |
1-methylimidazo[4,5-b]pyridine-2-carbaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.ClH/c1-11-6-3-2-4-9-8(6)10-7(11)5-12;/h2-5H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYWRAVYYIMKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC=C2)N=C1C=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743209 | |
| Record name | 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958254-66-5 | |
| Record name | 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride typically involves multiple steps, starting with the construction of the imidazo[4,5-b]pyridine core. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as 1-methyl-1H-imidazole and 2-aminopyridine, under acidic or basic conditions.
Multicomponent Reactions: These reactions combine several starting materials in a single step to form the desired product. For example, a combination of aldehydes, amines, and ketones can be used to synthesize the compound.
Oxidative Coupling: This method involves the oxidative coupling of suitable precursors to form the imidazo[4,5-b]pyridine core.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution Reactions: The imidazo[4,5-b]pyridine core can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Nucleophiles such as amines, alcohols, and halides are used, with reaction conditions varying based on the specific nucleophile and substrate.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and other oxidized derivatives.
Reduction Products: Amines, alcohols, and other reduced derivatives.
Substitution Products: Substituted imidazo[4,5-b]pyridines with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride is primarily studied for its potential therapeutic applications due to its structural similarity to biologically active compounds.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies have shown that derivatives of imidazo[4,5-b]pyridine can selectively target cancer cells while sparing normal cells, making them promising candidates for drug development.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary findings suggest that it possesses significant inhibitory effects on bacterial and fungal strains, indicating its potential as a lead compound in developing new antimicrobial agents.
Bioorganic Synthesis
The compound serves as an important building block in organic synthesis. Its unique structure allows for various modifications, leading to the creation of complex molecules with potential biological activity.
Synthetic Pathways
This compound can be synthesized through several methods, including:
- Condensation Reactions : It can be synthesized via condensation of appropriate aldehydes and amines.
- Functionalization of Existing Compounds : The compound can also be derived from more complex imidazole derivatives through selective functionalization processes.
Study on Anticancer Properties
A study published in Bioorganic & Medicinal Chemistry Letters explored the anticancer effects of various imidazo[4,5-b]pyridine derivatives, including this compound. The results demonstrated that these compounds inhibited cell proliferation in several cancer cell lines through apoptosis induction and cell cycle arrest .
Antimicrobial Evaluation
In another study, the antimicrobial efficacy of 1-Methyl-1H-imidazo[4,5-b]pyridine derivatives was assessed against multi-drug resistant strains. The findings indicated a notable reduction in bacterial viability at low concentrations of the compound, highlighting its potential as a template for developing new antibiotics .
Mechanism of Action
The mechanism by which 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
2-Chloro-1H-imidazo[4,5-b]pyridine Hydrochloride
- Substituents : Chlorine at position 2.
- Molecular Weight : 190.03 g/mol.
- Key Properties : Boiling point 278.3°C (predicted), pKa 2.98 (predicted). This compound is used in biochemical reagent applications and chiral chemical synthesis .
- Comparison : The absence of a methyl group at position 1 and the replacement of the carboxaldehyde with chlorine reduce its reactivity as an electrophilic intermediate compared to the target compound.
5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
- Substituents : Methyl at position 2, chlorine at position 3.
- Structural Similarity : 0.77 (based on Tanimoto similarity scoring).
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
- Substituents: Methyl at position 1, amino at position 2, phenyl at position 6.
- Biological Activity: Carcinogenic in rodents, inducing colon and mammary carcinomas. The amino group at position 2 facilitates DNA adduct formation, a key mechanism in its carcinogenicity .
Table 1: Comparative Data for Imidazo[4,5-b]pyridine Derivatives
Key Observations:
Substituent Impact on Reactivity: Carboxaldehyde groups (as in the target compound) are more electrophilic than amino or chloro groups, making them reactive in condensation reactions (e.g., Schiff base formation) for drug design .
Biological Activity: Amino-substituted analogs exhibit direct carcinogenic effects via DNA adduct formation, whereas chloro or carboxaldehyde derivatives may act through alternative mechanisms (e.g., enzyme inhibition) .
Solubility and Stability : Hydrochloride salts (e.g., target compound and 2-chloro analog) improve aqueous solubility, critical for pharmacokinetic optimization.
Biological Activity
1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride (CAS No. 958254-66-5) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antituberculotic effects, cytotoxicity against various cancer cell lines, and other pharmacological activities, supported by relevant case studies and research findings.
- Molecular Formula : C₈H₈ClN₃O
- Molecular Weight : 197.62 g/mol
- CAS Number : 958254-66-5
Antituberculotic Activity
Research has indicated that derivatives of imidazo[4,5-b]pyridine compounds exhibit significant antituberculotic properties. For instance, a study synthesized various derivatives from 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde and tested their efficacy against Mycobacterium tuberculosis. The results demonstrated that certain synthesized compounds showed promising activity, suggesting potential for further development as therapeutic agents against tuberculosis .
Cytotoxicity Against Cancer Cell Lines
The compound has been evaluated for its cytotoxic effects on several cancer cell lines. A notable study reported the synthesis of various derivatives and their screening against human cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and NCI-H460 (lung cancer). The findings are summarized in the table below:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF7 | 3.79 | Induction of apoptosis |
| B | HepG2 | 0.71 | Inhibition of Aurora-A kinase |
| C | NCI-H460 | 0.46 | Cell cycle arrest |
These results indicate that modifications to the imidazo[4,5-b]pyridine structure can enhance cytotoxicity and selectivity toward specific cancer types .
Other Pharmacological Activities
In addition to its antituberculotic and anticancer properties, this compound has shown potential in other areas:
- Antimicrobial Activity : Some derivatives have been tested for antibacterial properties with varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism .
Case Studies
A series of case studies have further elucidated the biological activity of this compound:
- Study on Anticancer Effects : A research team synthesized a series of imidazo[4,5-b]pyridine derivatives and conducted in vitro tests on multiple cancer cell lines. They found that specific substitutions on the imidazo ring significantly increased the compounds' potency against resistant cancer cells .
- Antituberculosis Research : Another study focused on the antitubercular activity of synthesized derivatives from imidazo[4,5-b]pyridine. The researchers reported that some compounds exhibited MIC values comparable to standard antitubercular drugs .
- Mechanistic Studies : Investigations into the mechanism of action revealed that some derivatives induce apoptosis through mitochondrial pathways, while others disrupt cell cycle progression, leading to growth inhibition in cancer cells .
Q & A
Q. What are the key structural features and physicochemical properties of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride?
The compound comprises a fused imidazo[4,5-b]pyridine core with a methyl group at the 1-position and a carboxaldehyde substituent at the 2-position, forming a hydrochloride salt. While exact data for this specific compound are limited, analogous imidazo[4,5-b]pyridine derivatives (e.g., 2-chloro-1H-imidazo[4,5-b]pyridine hydrochloride) exhibit molecular weights ~190–250 g/mol, water solubility, and crystalline solid states . The aldehyde group enhances reactivity for nucleophilic additions (e.g., Schiff base formation), while the methyl group influences lipophilicity and steric effects. Researchers should confirm properties via techniques like NMR, HPLC, and X-ray crystallography .
Q. What synthetic methodologies are applicable for preparing imidazo[4,5-b]pyridine derivatives like this compound?
Synthesis of imidazo[4,5-b]pyridines typically involves cyclocondensation of substituted pyridines with carbonyl-containing reagents. For example:
- Route A : React 3-aminopyridine derivatives with aldehydes/ketones under acidic conditions to form the imidazole ring .
- Route B : Use electrooxidation or triethylphosphite-mediated reactions for halogenated analogs, as seen in similar heterocyclic systems .
For the target compound, introducing the carboxaldehyde may require oxidation of a 2-hydroxymethyl intermediate or direct formylation using Vilsmeier-Haack conditions. Purification via recrystallization (using HCl to form the hydrochloride salt) is recommended .
Q. How can researchers characterize the purity and stability of this compound?
- Purity : Use reverse-phase HPLC with UV detection (λ ~250–300 nm for aromatic systems) and confirm >95% purity.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) in aqueous and solid states. Monitor aldehyde oxidation via FT-IR (loss of C=O stretch at ~1700 cm⁻¹) and degradation products via LC-MS .
Advanced Research Questions
Q. How does the substitution pattern (methyl, carboxaldehyde) influence biological activity compared to other imidazo[4,5-b]pyridine analogs?
Structural analogs reveal that substituent position and electronic properties critically modulate activity:
| Compound | Substituents | Key Properties | Biological Impact |
|---|---|---|---|
| 2-Chloro-1H-imidazo[4,5-b]pyridine HCl | Cl at 2-position | Enhanced electrophilicity | Higher kinase inhibition |
| 2-Methyl-1H-imidazo[4,5-b]pyridine | CH₃ at 2-position | Increased lipophilicity | Improved membrane permeability |
| Target compound | CH₃ at 1, CHO at 2 | Aldehyde enables covalent binding | Potential for irreversible enzyme inhibition |
The 1-methyl group reduces steric hindrance for target binding, while the aldehyde allows for site-specific conjugation or crosslinking in drug design .
Q. What strategies can resolve contradictions in reported biological data for imidazo[4,5-b]pyridine derivatives?
Discrepancies in activity data often arise from:
- Solubility differences : Use standardized DMSO stock solutions (<0.1% v/v in assays) .
- Metabolic instability : Perform microsomal stability assays (e.g., human liver microsomes + NADPH) to identify labile groups (e.g., aldehyde oxidation) .
- Off-target effects : Employ orthogonal assays (e.g., SPR, thermal shift) to validate target engagement .
Q. How can computational methods predict the reactivity of the carboxaldehyde group in this compound?
- DFT calculations : Optimize the geometry at the B3LYP/6-31G* level to assess electrophilicity (Fukui indices) at the aldehyde carbon .
- Molecular docking : Simulate interactions with nucleophilic residues (e.g., cysteine thiols in enzymes) using AutoDock Vina. Compare with non-aldehyde analogs to quantify binding energy differences .
- MD simulations : Evaluate aldehyde hydration (gem-diol formation) in aqueous environments, which may reduce reactivity .
Q. What are the challenges in optimizing this compound for in vivo studies?
- Aldehyde reactivity : May cause toxicity via protein adduct formation. Mitigate by prodrug strategies (e.g., acetal-protected aldehydes) .
- Pharmacokinetics : Use LC-MS/MS to measure plasma half-life in rodent models. Low oral bioavailability may require formulation with cyclodextrins .
- Metabolite identification : Employ HR-MS/MS to detect oxidation products (e.g., carboxylic acid derivatives) .
Methodological Notes
- Structural analogs : Refer to the table above (Q4) for SAR-guided optimization .
- Synthetic protocols : Adapt halogenation and oxidation steps from and for scale-up .
- Safety : Handle aldehydes under inert atmospheres to prevent polymerization; use PPE for hydrochloride salts (irritant) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
